2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a phenol group substituted with a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 3,4-dimethoxybenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with appropriate reagents like guanidine or urea.
Substitution Reactions: The phenol group can be introduced via nucleophilic aromatic substitution, where the pyrimidine intermediate reacts with a phenol derivative under basic conditions.
Alkylation: The final step involves the alkylation of the phenol group with 2-methylprop-2-en-1-yl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic properties.
Biological Studies: Investigation of its effects on cellular pathways and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenylpyrimidine: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
3,4-Dimethoxyphenylpyrimidine: Similar structure but lacks the phenol group.
2-Methylprop-2-en-1-ylphenol: Similar structure but lacks the pyrimidine ring.
Uniqueness
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C22H24N2O4 with a molecular weight of approximately 392.44 g/mol. The structural representation highlights the presence of a pyrimidine ring substituted with a dimethoxyphenyl group and an allyloxy group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrimidine Core : Utilizing a condensation reaction between appropriate anilines and carbonyl compounds.
- Substitution Reactions : Introducing the dimethoxyphenyl and allyloxy groups through nucleophilic substitutions or coupling reactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : Compounds exhibited IC50 values ranging from 25 to 50 μM, indicating moderate to potent activity against this cell line .
Compound | Cell Line | IC50 (μM) |
---|---|---|
A | MDA-MB-231 | 27.6 |
B | A549 (lung cancer) | 30.0 |
C | HepG2 (liver cancer) | 35.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. Studies indicate that it has moderate activity against bacteria such as:
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be around 0.21 μM for certain derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances activity, while electron-withdrawing groups tend to decrease it.
- Pyrimidine Ring Modifications : Alterations in the pyrimidine structure can lead to significant changes in potency and selectivity against cancer cells.
Case Study 1: Breast Cancer Inhibition
In a study focused on breast cancer cell lines, several synthesized pyrimidine derivatives were tested alongside paclitaxel as a control. The results indicated that modifications in the phenolic part of the structure significantly affected cytotoxicity, with some compounds showing over 80% inhibition at concentrations below 50 μM .
Case Study 2: Antibacterial Evaluation
A series of compounds derived from similar structures were assessed for their antibacterial efficacy. The results showed that compounds with multiple methoxy substitutions exhibited enhanced activity against Gram-negative bacteria compared to their unsubstituted counterparts .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(2)12-28-16-6-7-17(19(25)10-16)22-18(11-23-13-24-22)15-5-8-20(26-3)21(9-15)27-4/h5-11,13,25H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWZIAHCBSKPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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